![molecular formula C20H20FN3O B2501399 8-(3-Fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189667-20-6](/img/structure/B2501399.png)
8-(3-Fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-(3-Fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a derivative within the class of triazaspirodecanone compounds. These compounds have been studied for their potential pharmacological properties, particularly in the context of antipsychotic and anticonvulsant activities. The structure of the compound includes a triazaspirodecanone core, which is a common feature in this class of compounds, and is modified with various substituents that can influence its biological activity.
Synthesis Analysis
The synthesis of related triazaspirodecanone compounds typically involves multiple steps, starting from phenylacetonitriles or similar precursors. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share some structural similarities with the compound , involves a four-stage process that includes condensation and substitution reactions to introduce the desired functional groups . Although the exact synthesis of 8-(3-Fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is not detailed, it is likely to follow a similar synthetic route with specific modifications to introduce the 3-fluorobenzyl moiety.
Molecular Structure Analysis
The molecular structure of triazaspirodecanone derivatives is crucial for their pharmacological profile. A study on spiperone, a related compound, revealed that different polymorphs can exhibit variations in the conformation of the side chain and the nature of hydrogen bonding, which may have implications for their pharmacological activity . The presence of a fluorine atom, as in the 3-fluorobenzyl group, can also affect the molecule's conformation and, consequently, its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of triazaspirodecanone derivatives is influenced by the substituents on the phenyl moiety and the nitrogen atoms. For example, the behavioral activity of these compounds can be sensitive to changes on the 1-phenyl moiety, while substituents on the nitrogen atoms are more generally tolerated . This suggests that the 3-fluorobenzyl group in the compound of interest may play a significant role in its chemical reactivity and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazaspirodecanone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of a fluorine atom can influence these properties by affecting the molecule's polarity and hydrogen bonding capacity. The pharmacological activity of these compounds, as assessed by tests such as the maximal electroshock seizure (MES) test and rotarod test, is also a critical aspect of their chemical properties. Some derivatives have shown potent anticonvulsant activity with a favorable separation between effective doses and doses causing side effects .
科学的研究の応用
Cancer Research
One study focused on the synthesis, structure-activity relationships, and biological activity evaluation of novel spirocyclic thiazolidin-4-ones, including triazaspiro[4.5]dec-8-ene benzylidine derivatives, as potential epidermal growth factor receptor inhibitors. Compound 18, a derivative within this series, showed significant inhibitory activity and moderate antiproliferative activity against the MCF-7 cell line in vitro. This indicates potential utility in cancer therapy, specifically targeting epidermal growth factor receptors (Fleita, Sakka, & Mohareb, 2013).
Antipsychotic Potential
Another study examined a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones, including closely related compounds to the one , for their potential as antipsychotic agents. These compounds exhibited antipsychotic profiles in biochemical and behavioral pharmacological test models, suggesting their potential use in treating psychiatric disorders (Wise et al., 1985).
Anticonvulsant Activity
The synthesis and anticonvulsant activity of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives were investigated. Some derivatives exhibited significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, showcasing the potential for developing new anticonvulsant drugs (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006).
Antiviral Research
A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their efficacy against human coronavirus and influenza virus. Several compounds demonstrated inhibitory activity against human coronavirus 229E replication, indicating their potential as antiviral agents in the development of treatments for viral infections (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Analgesic and Anti-inflammatory Applications
Research into novel spiro heterocycles, specifically 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes and related compounds, has shown significant activity in pain and inflammation assays. This suggests the potential for these compounds in the development of new analgesic and anti-inflammatory drugs (Cohen, Banner, & Lopresti, 1978).
特性
IUPAC Name |
8-[(3-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-17-8-4-5-15(13-17)14-24-11-9-20(10-12-24)22-18(19(25)23-20)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYONNUZJOTBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2501318.png)
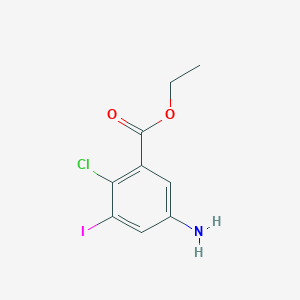
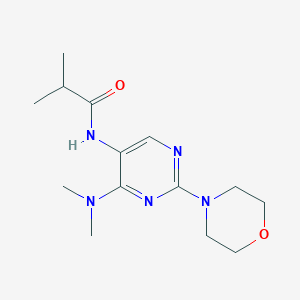
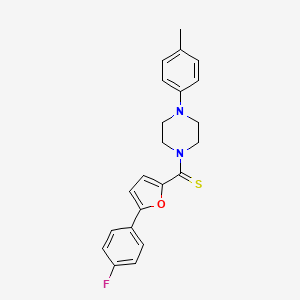

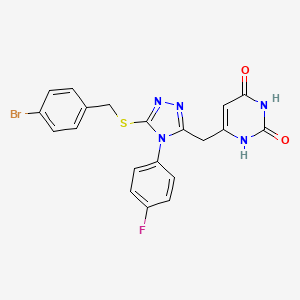
![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)

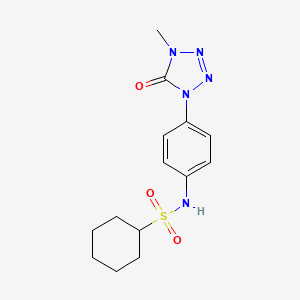
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2501333.png)
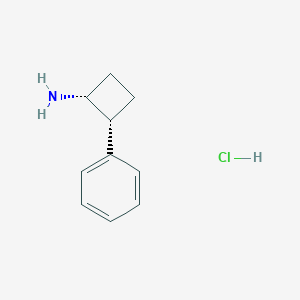
![tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate](/img/structure/B2501337.png)
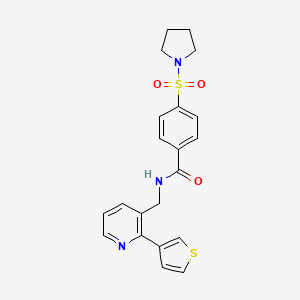
![3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)